2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of sulfonyl amides. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a tetrahydrobenzo[b]thiophene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the core structure.
Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent in the presence of a base.
Amidation: The final step involves the formation of the amide bond through a reaction between the sulfonylated intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methylbenzo[b]thiophene-3-carboxamide: Similar structure but lacks the tetrahydro component.
2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxamide: Similar structure but contains a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its specific combination of functional groups and its tetrahydrobenzo[b]thiophene core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S2/c1-12-4-9-15-16(11-12)28-20(18(15)19(22)25)23-17(24)3-2-10-29(26,27)14-7-5-13(21)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRSMLBFQACIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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